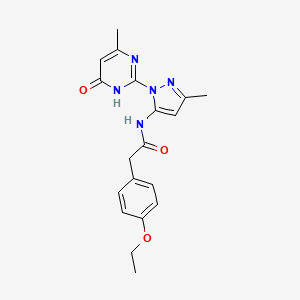

![molecular formula C17H20N4O5S B2863653 benzo[d][1,3]dioxol-5-yl(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone CAS No. 2034543-15-0](/img/structure/B2863653.png)

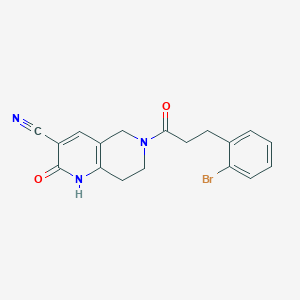

benzo[d][1,3]dioxol-5-yl(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “benzo[d][1,3]dioxol-5-yl(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone” is a complex organic molecule. It contains a 1,3-benzodioxole moiety, a 1,4-diazepane ring, and a 1-methyl-1H-pyrazole group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a related compound was synthesized via a simple condensation method using benzo[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield . The crude product was purified by column chromatography .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using single crystal X-ray diffraction methods . The carbon-bound hydrogen atoms were placed in the calculated positions, with the d (C—H) = 0.93–0.98 Å .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, a related compound was used for the significant detection of the carcinogenic heavy metal ion, lead (Pb 2+), via a reliable electrochemical approach .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, a related compound has the empirical formula C11H10N2O2S and a molecular weight of 234.27 .Applications De Recherche Scientifique

Synthesis and Characterization of Derivatives

Synthesis of Benzo[d][1,3]dioxole Derivatives : A study by (Umesha & Basavaraju, 2014) detailed the synthesis of benzo[d][1,3]dioxole gathered pyrazole derivatives. These were synthesized from chalcones, which in turn were prepared through the Claisen-Schmidt reaction. The resulting compounds showed significant antifungal and antibacterial activities.

Benzophenone-1,3-dioxane as a Photoinitiator : Wang et al. (2010) explored benzophenone-1,3-dioxane (BP-DO) as a photoinitiator for free radical polymerization, comparing its efficiency to other initiators like benzophenone and benzophenone/ethyl-4-dimethylaminobenzoate (Wang, Ma, Yin, Nie, & Yu, 2010).

In Silico Approach for Drug-likeness : A study by (Pandya et al., 2019) synthesized a library of compounds derived from 1H-benzo[d][1,2,3] triazole-5-yl)(phenyl)methanone. These compounds were characterized and investigated for their in silico ADME properties, showing good to moderate antibacterial and antifungal activities.

Molecular Docking Studies

- Molecular Docking of Synthesized Compounds : Malathi & Chary (2019) conducted a molecular docking study of compounds synthesized from benzo[e]pyrrolo[1,2-a][1,4]diazepin-10(11H)-yl)(4(1-methyl-1H-pyrazole-5-yl)phenyl)methanone. The study revealed minimum binding energies, indicating potential therapeutic applications (Malathi & Chary, 2019).

Photopolymerization Initiators

- Benzophenone-di-1,3-dioxane in Photopolymerization : A novel photoinitiator, benzophenone-di-1,3-dioxane (BP-DDO), was synthesized and its kinetics in photopolymerization of acrylates and methacrylates were studied by Wang et al. (2011), showing its effectiveness as a photoinitiator (Wang, Jiang, Liu, Nie, & Yu, 2011).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The future directions for the study of similar compounds could include further investigation of their synthesis, characterization, and potential applications. For example, a related compound was used for the detection of carcinogenic lead, suggesting potential applications in environmental monitoring .

Propriétés

IUPAC Name |

1,3-benzodioxol-5-yl-[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O5S/c1-19-11-14(10-18-19)27(23,24)21-6-2-5-20(7-8-21)17(22)13-3-4-15-16(9-13)26-12-25-15/h3-4,9-11H,2,5-8,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUTGXJPRKSBAIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(3-methylphenyl)butanamide](/img/structure/B2863572.png)

![1-[(3-Chloro-4-methoxyphenyl)acetyl]-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2863573.png)

![1-(3-Chlorophenyl)-3-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)urea](/img/structure/B2863575.png)

![3-(2,6-dichlorobenzyl)-1-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-2-methyl-4(1H)-pyridinone](/img/structure/B2863577.png)

![N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2863584.png)

![3'-(3-Chloro-4-fluorophenyl)-1-[(4-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2863590.png)

![N-(3-chlorophenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2863592.png)